1-(4-Chlorophenyl)-3-methyl-4-[(Z)-1-(4-morpholinophenyl)methylidene]-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-methyl-4-[(Z)-1-(4-morpholinophenyl)methylidene]-1H-pyrazol-5-one is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group, a morpholinophenyl group, and a pyrazolone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-methyl-4-[(Z)-1-(4-morpholinophenyl)methylidene]-1H-pyrazol-5-one typically involves the following steps:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazolone core with a chlorophenyl group, often using a chlorophenyl halide and a base.
Formation of the morpholinophenylmethylidene group: This is typically done through a condensation reaction between the pyrazolone derivative and a morpholinophenyl aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-methyl-4-[(Z)-1-(4-morpholinophenyl)methylidene]-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or hydrazines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-methyl-4-[(Z)-1-(4-morpholinophenyl)methylidene]-1H-pyrazol-5-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-4-[(Z)-1-(4-morpholinophenyl)methylidene]-1H-pyrazol-5-one: Similar structure but lacks the chlorophenyl group.
1-(4-Chlorophenyl)-3-methyl-4-[(Z)-1-(4-piperidinophenyl)methylidene]-1H-pyrazol-5-one: Similar structure but contains a piperidinophenyl group instead of a morpholinophenyl group.
Uniqueness
The presence of the chlorophenyl and morpholinophenyl groups in 1-(4-Chlorophenyl)-3-methyl-4-[(Z)-1-(4-morpholinophenyl)methylidene]-1H-pyrazol-5-one may confer unique chemical and biological properties, such as increased stability, specific binding affinity, or enhanced biological activity.
Properties
Molecular Formula |
C21H20ClN3O2 |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-5-methyl-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazol-3-one |
InChI |
InChI=1S/C21H20ClN3O2/c1-15-20(21(26)25(23-15)19-8-4-17(22)5-9-19)14-16-2-6-18(7-3-16)24-10-12-27-13-11-24/h2-9,14H,10-13H2,1H3/b20-14- |
InChI Key |
IRXWVRVRJLCMJB-ZHZULCJRSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N3CCOCC3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N3CCOCC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.